molecular formula C22H24N2O3S B248810 1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No. B248810
M. Wt: 396.5 g/mol
InChI Key: FDWJOSZEWAFSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine, also known as "NAN-190," is a compound that has been extensively studied in the field of neuroscience due to its ability to act as a selective antagonist of the 5-HT1A receptor. This receptor subtype is known to play a significant role in regulating serotonin neurotransmission, which is involved in a variety of physiological processes, including mood regulation, appetite, and sleep.

Mechanism of Action

The mechanism of action of NAN-190 involves its ability to bind selectively to the 5-HT1A receptor and prevent the binding of serotonin to this receptor subtype. This results in a decrease in the activity of the receptor, which has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, NAN-190 has been shown to modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
NAN-190 has been shown to have a variety of biochemical and physiological effects, including anxiolytic and antidepressant effects in animal models. It has also been shown to modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which may contribute to its therapeutic effects. Additionally, NAN-190 has been shown to block the binding of serotonin to the 5-HT1A receptor, which has been implicated in the development of anxiety, depression, and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using NAN-190 in lab experiments is its ability to selectively block the binding of serotonin to the 5-HT1A receptor, which allows for the investigation of the role of this receptor subtype in various physiological and pathological processes. Additionally, NAN-190 has been shown to have anxiolytic and antidepressant effects in animal models, which may have therapeutic implications. However, one limitation of using NAN-190 is its selectivity for the 5-HT1A receptor, which may limit its usefulness in investigating the role of other serotonin receptor subtypes.

Future Directions

There are several future directions for research on NAN-190, including investigating its potential therapeutic effects in neuropsychiatric disorders, such as anxiety and depression. Additionally, further research is needed to investigate the role of the 5-HT1A receptor in regulating the release of other neurotransmitters, such as dopamine and norepinephrine, and how this may contribute to NAN-190's therapeutic effects. Finally, the development of more selective and potent 5-HT1A receptor antagonists may provide a better understanding of the role of this receptor subtype in various physiological and pathological processes.

Synthesis Methods

The synthesis of NAN-190 involves several steps, starting with the reaction of 1-naphthaldehyde with 4-methoxybenzylamine to form the corresponding imine. This intermediate is then reduced with sodium borohydride to give the corresponding amine, which is subsequently reacted with p-toluenesulfonyl chloride in the presence of triethylamine to form NAN-190.

Scientific Research Applications

NAN-190 has been widely used in scientific research as a tool to study the role of the 5-HT1A receptor in various physiological and pathological processes. It has been shown to be effective in blocking the binding of serotonin to this receptor subtype, which has been implicated in the development of anxiety, depression, and other neuropsychiatric disorders. Additionally, NAN-190 has been used to investigate the role of the 5-HT1A receptor in regulating the release of other neurotransmitters, such as dopamine and norepinephrine, which are involved in reward processing and motivation.

properties

Product Name

1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H24N2O3S/c1-27-20-9-11-21(12-10-20)28(25,26)24-15-13-23(14-16-24)17-19-7-4-6-18-5-2-3-8-22(18)19/h2-12H,13-17H2,1H3

InChI Key

FDWJOSZEWAFSEQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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